
1,1'-(1,3-propanediyl)bis(1H-pyrrole-2-carbaldehyde) disemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1'-(1,3-propanediyl)bis(1H-pyrrole-2-carbaldehyde) disemicarbazone, also known as PPD, is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound has been found to have potential applications in the treatment of cancer, due to its ability to inhibit the growth of tumor cells. In
Mecanismo De Acción
The mechanism of action of 1,1'-(1,3-propanediyl)bis(1H-pyrrole-2-carbaldehyde) disemicarbazone involves the inhibition of ribonucleotide reductase (RR), which is an enzyme that is essential for DNA synthesis and cell division. By inhibiting RR, 1,1'-(1,3-propanediyl)bis(1H-pyrrole-2-carbaldehyde) disemicarbazone can prevent the growth and proliferation of cancer cells. Additionally, 1,1'-(1,3-propanediyl)bis(1H-pyrrole-2-carbaldehyde) disemicarbazone has been found to induce oxidative stress in cancer cells, which can lead to cell death.
Biochemical and Physiological Effects:
1,1'-(1,3-propanediyl)bis(1H-pyrrole-2-carbaldehyde) disemicarbazone has been shown to have a number of biochemical and physiological effects. In addition to its anticancer properties, 1,1'-(1,3-propanediyl)bis(1H-pyrrole-2-carbaldehyde) disemicarbazone has been found to have anti-inflammatory and antioxidant effects. Furthermore, 1,1'-(1,3-propanediyl)bis(1H-pyrrole-2-carbaldehyde) disemicarbazone has been shown to have neuroprotective properties, which may make it useful for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1,1'-(1,3-propanediyl)bis(1H-pyrrole-2-carbaldehyde) disemicarbazone is that it has been extensively studied in vitro, which has allowed researchers to gain a better understanding of its mechanism of action and potential applications. However, one of the limitations of 1,1'-(1,3-propanediyl)bis(1H-pyrrole-2-carbaldehyde) disemicarbazone is that it has not yet been tested in clinical trials, which means that its efficacy and safety in humans is not yet known.
Direcciones Futuras
There are a number of future directions for research on 1,1'-(1,3-propanediyl)bis(1H-pyrrole-2-carbaldehyde) disemicarbazone. One area of focus is the development of new synthetic methods for 1,1'-(1,3-propanediyl)bis(1H-pyrrole-2-carbaldehyde) disemicarbazone, which could lead to more efficient and cost-effective production. Additionally, researchers are interested in exploring the potential applications of 1,1'-(1,3-propanediyl)bis(1H-pyrrole-2-carbaldehyde) disemicarbazone in the treatment of other diseases, such as neurodegenerative diseases and inflammatory disorders. Finally, clinical trials will be needed to determine the safety and efficacy of 1,1'-(1,3-propanediyl)bis(1H-pyrrole-2-carbaldehyde) disemicarbazone in humans, which could pave the way for its use as a therapeutic agent.
Métodos De Síntesis
The synthesis of 1,1'-(1,3-propanediyl)bis(1H-pyrrole-2-carbaldehyde) disemicarbazone involves the reaction of 1,3-propanediol with 2-carboxaldehydepyrrole and semicarbazide in the presence of a catalyst. The resulting compound is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
1,1'-(1,3-propanediyl)bis(1H-pyrrole-2-carbaldehyde) disemicarbazone has been extensively studied for its potential anticancer properties. In vitro studies have shown that 1,1'-(1,3-propanediyl)bis(1H-pyrrole-2-carbaldehyde) disemicarbazone can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. Furthermore, 1,1'-(1,3-propanediyl)bis(1H-pyrrole-2-carbaldehyde) disemicarbazone has been found to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for the treatment of cancer.
Propiedades
IUPAC Name |
[(E)-[1-[3-[2-[(E)-(carbamoylhydrazinylidene)methyl]pyrrol-1-yl]propyl]pyrrol-2-yl]methylideneamino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N8O2/c16-14(24)20-18-10-12-4-1-6-22(12)8-3-9-23-7-2-5-13(23)11-19-21-15(17)25/h1-2,4-7,10-11H,3,8-9H2,(H3,16,20,24)(H3,17,21,25)/b18-10+,19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGAIZRPRJTLIL-XOBNHNQQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=NNC(=O)N)CCCN2C=CC=C2C=NNC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=C1)/C=N/NC(=O)N)CCCN2C(=CC=C2)/C=N/NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(E)-[1-[3-[2-[(E)-(carbamoylhydrazinylidene)methyl]pyrrol-1-yl]propyl]pyrrol-2-yl]methylideneamino]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

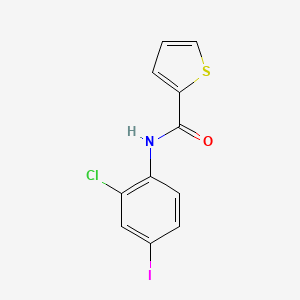
![1-(3-{3-[(cyclooctylamino)methyl]phenoxy}-2-hydroxypropyl)-4-piperidinol](/img/structure/B6137318.png)
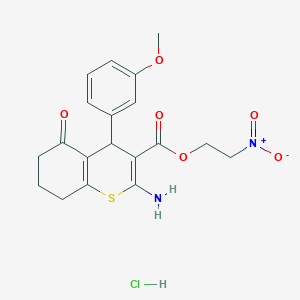
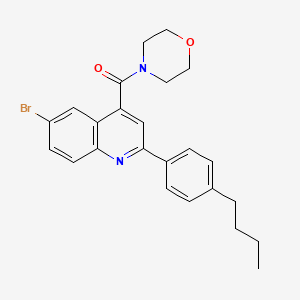
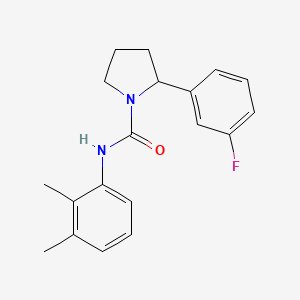
![2-methoxy-3-({3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)pyridine](/img/structure/B6137352.png)
![2-{[5-(4-bromo-2-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-chlorobenzyl)acetamide](/img/structure/B6137377.png)
![5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6137381.png)
![1'-[1-methyl-2-(2-pyridinyl)ethyl]-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B6137382.png)
![methyl 2-{[N-(3-bromophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B6137383.png)

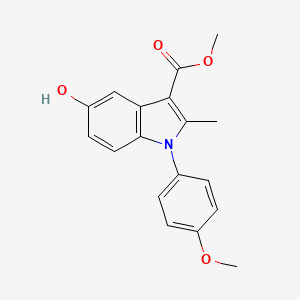
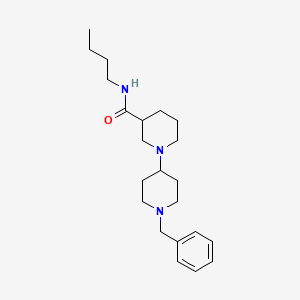
![2-methyl-N-[2-(4-morpholinyl)ethyl]-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6137403.png)